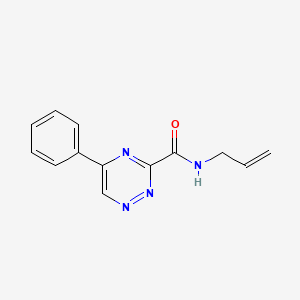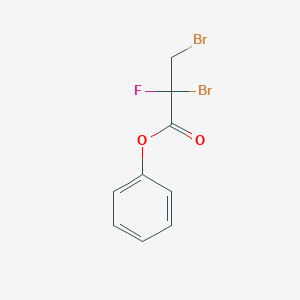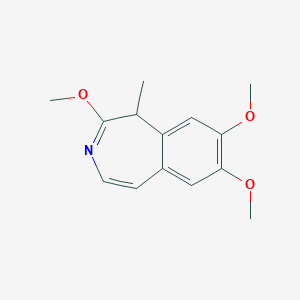
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are known for their versatile applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- typically involves the reaction of cyclopentanone with morpholine and formic acid under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and formylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- might include other formamide derivatives with different substituents or structural variations.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, such as the presence of the cyclopentylidene and morpholinyl groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
99506-29-3 |
|---|---|
Formule moléculaire |
C12H18N2O3 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-(1-cyclopentylidene-2-morpholin-4-yl-2-oxoethyl)formamide |
InChI |
InChI=1S/C12H18N2O3/c15-9-13-11(10-3-1-2-4-10)12(16)14-5-7-17-8-6-14/h9H,1-8H2,(H,13,15) |
Clé InChI |
OAPORFBOKMJGAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C(=O)N2CCOCC2)NC=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanolate](/img/structure/B14351686.png)
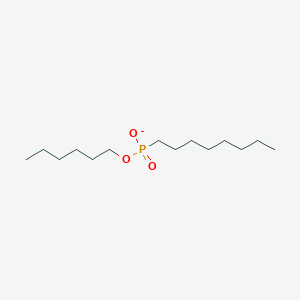
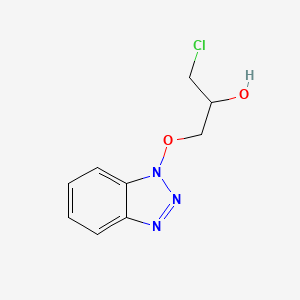
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
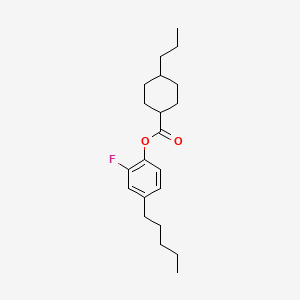
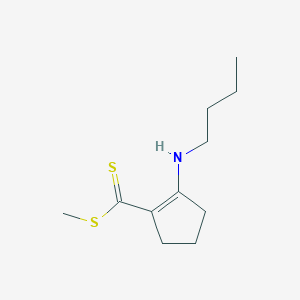

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)

